Azetidine-2-carboxylic acid hydrochloride

Overview

Description

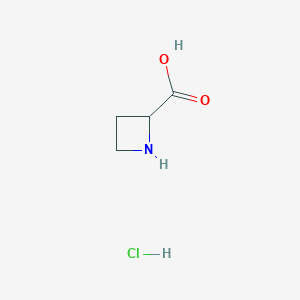

Azetidine-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is a hydrochloride salt form of azetidine-2-carboxylic acid, a non-proteinogenic amino acid that is structurally similar to proline

Mechanism of Action

Target of Action

Azetidine-2-carboxylic acid (Aze) is a non-protein amino acid homologue of proline . It acts as an analog of proline and can be incorporated into proteins in place of proline . The primary targets of Aze are proteins, specifically those translated in the cytosol .

Mode of Action

Aze’s mode of action is primarily through its misincorporation into proteins in place of proline . This misincorporation causes protein misfolding, disrupting the normal function of the protein . The misincorporation of Aze into proteins can alter collagen, keratin, hemoglobin, and protein folding .

Biochemical Pathways

The misincorporation of Aze into proteins affects the protein biosynthesis pathway . This leads to the unfolded protein response being upregulated during Aze treatment, implicating protein degradation of misfolded proteins .

Pharmacokinetics

It is known that aze can be biodegraded as the only carbon and nitrogen source by bacteria . This suggests that Aze may have some bioavailability in organisms that can metabolize it.

Result of Action

The result of Aze’s action is primarily the disruption of normal protein function due to protein misfolding . This can deter the growth of competing vegetation and poison predators . It can also result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species .

Action Environment

The action of Aze can be influenced by environmental factors. For example, Aze is found in numerous plants from the bean family Fabaceae, and has also been detected in small quantities in table beets, garden beets, and sugar beets . This suggests that the presence of Aze in the environment can influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

Azetidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions by acting as an analog of proline. It can be incorporated into proteins in place of proline, leading to the formation of misfolded proteins. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is recognized by prolyl-tRNA synthetase, which charges it onto tRNA and incorporates it into proteins at proline codons. This misincorporation can disrupt the normal function of proteins, leading to proteotoxic stress and inhibition of cell growth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing protein misfolding, which can lead to proteotoxic stress. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, this compound induces the unfolded protein response, a cellular stress response related to the endoplasmic reticulum . This response is triggered by the accumulation of misfolded proteins, which can impair cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into proteins in place of proline. This misincorporation leads to the formation of misfolded proteins, which can disrupt normal cellular functions. The compound binds to prolyl-tRNA synthetase, which charges it onto tRNA and incorporates it into proteins at proline codons . This process can inhibit protein folding and lead to the accumulation of misfolded proteins, triggering cellular stress responses such as the unfolded protein response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function can be significant. Studies have shown that prolonged exposure to this compound can lead to the accumulation of misfolded proteins and chronic proteotoxic stress . This can result in long-term changes in cellular metabolism and function, including alterations in gene expression and protein synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into proteins without causing significant toxicity. At higher doses, this compound can lead to a range of toxic and teratogenic effects. Studies have shown that high doses of this compound can cause malformations and developmental disorders in various animal species, including ducks, hamsters, mice, and rabbits . These effects are likely due to the disruption of normal protein folding and function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be biodegraded by certain bacteria, which use it as a carbon and nitrogen source. The degradation process involves the hydrolysis of the azetidine ring, which is catalyzed by specific enzymes such as azetidine-2-carboxylate hydrolase . This enzyme belongs to the haloacid dehalogenase-like superfamily and plays a key role in the detoxification and assimilation of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is recognized by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, the compound can be incorporated into proteins or metabolized by specific enzymes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, where it can be incorporated into nascent proteins . The misincorporation of this compound into proteins can lead to the accumulation of misfolded proteins in these compartments, triggering cellular stress responses and affecting overall cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine-2-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of γ-amino-α-bromobutyric acid, which is obtained by α-bromination of the neurotransmitter gamma-aminobutyric acid (GABA). The intermediate γ-amino-α-bromobutyric acid undergoes ring closure in the presence of a base such as barium hydroxide to form azetidine-2-carboxylic acid. The hydrochloride salt is then prepared by treating the free acid with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Azetidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are used.

Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, oxo derivatives, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Azetidine-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound serves as a proline analog and is used in studies related to protein synthesis and folding.

Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

Proline: A naturally occurring amino acid with a five-membered ring structure.

Azetidine-3-carboxylic acid: Another azetidine derivative with the carboxylic acid group at the 3-position.

Pyrrolidine: A five-membered nitrogen-containing heterocycle similar to azetidine but with different ring strain and reactivity.

Uniqueness

Azetidine-2-carboxylic acid hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry and medicinal research, as it can participate in a wide range of chemical reactions and serve as a versatile building block for the synthesis of bioactive molecules .

Properties

IUPAC Name |

azetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHPJVNLPAUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670026 | |

| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69539-48-6 | |

| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the methods used to synthesize poly-(L-azetidine-2-carboxylic acid) and why are they significant?

A1: The research describes the successful synthesis of poly-(L-azetidine-2-carboxylic acid) using two different methods: []

Q2: Beyond synthesis, what other aspects of poly-(L-azetidine-2-carboxylic acid) were investigated in the research?

A2: The research goes beyond simply synthesizing the polymer. It also explores:

- Racemization tests: These were performed on both model compounds and polymer fractions to ensure the preservation of the desired stereochemistry during polymerization. []

- Water content determination: The researchers determined the water content of the synthesized polymer using a water-binding isotherm at 23°C. [] This is important as water content can impact the polymer's physical properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

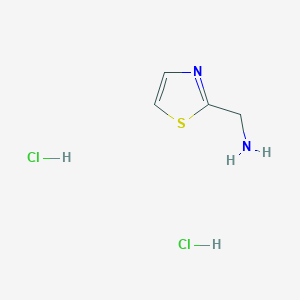

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)